Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1-(bicyclo[111]pentan-1-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H26N2O4 It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of manganese tris(dipivaloylmethane) (Mn(dpm)3). This reaction yields the desired compound, which can then be deprotected to obtain 1-bicyclo[1.1.1]pentylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis route mentioned above provides a foundation for potential industrial applications. The use of [1.1.1]propellane and di-tert-butyl azodicarboxylate in the presence of Mn(dpm)3 offers a viable pathway for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and molecules with unique properties.
Biology: Its structural features make it a valuable tool in studying biological systems and interactions.
Medicine: The compound’s potential as a drug precursor or intermediate is being explored, especially in the development of novel therapeutics.
Mechanism of Action
The mechanism by which di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides rigidity and strain, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and exhibit similar properties.
Di-tert-butyl azodicarboxylate: A related compound used in the synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
1-Bicyclo[1.1.1]pentylhydrazine: A deprotected form of the compound with similar applications.
Uniqueness
This compound is unique due to its combination of the bicyclo[1.1.1]pentane core and hydrazine-1,2-dicarboxylate moiety. This combination imparts distinct structural and chemical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHQWPVQIMVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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